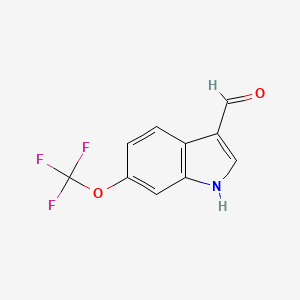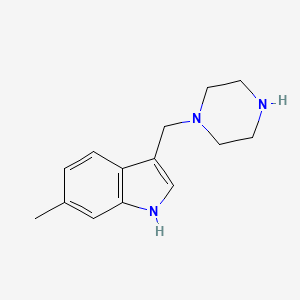![molecular formula C13H14N2O2 B11874743 (R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11874743.png)
(R)-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate est un composé chimique de formule moléculaire C13H14N2O2. C'est un dérivé de la famille des alcaloïdes indoliques et il est connu pour ses applications potentielles dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure complexe, qui comprend un noyau pyridoindole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate implique généralement plusieurs étapes. Une méthode courante comprend la condensation d'un dérivé d'indole approprié avec un aldéhyde ou une cétone approprié, suivie de réactions de cyclisation et d'estérification. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, tels que des acides de Lewis, et de solvants comme le dichlorométhane ou l'éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer la cohérence et l'efficacité. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du produit final.
Analyse Des Réactions Chimiques
Types de réactions
(R)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de produits oxydés correspondants.
Réduction : Les réactions de réduction impliquent généralement des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4), ce qui entraîne la réduction de groupes fonctionnels spécifiques au sein de la molécule.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier aux positions sensibles aux attaques nucléophiles, en utilisant des réactifs tels que les halogénoalcanes ou les chlorures d'acyle.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome
Agents réducteurs : Hydrure de lithium et d'aluminium, borohydrure de sodium
Solvants : Dichlorométhane, éthanol, acétonitrile
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
(R)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses effets sur les processus cellulaires et son rôle de ligand dans les tests biochimiques.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, telles que son utilisation dans le développement de médicaments pour le traitement des troubles neurologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du (R)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate implique son interaction avec des cibles moléculaires spécifiques au sein des cellules. Il peut agir comme un agoniste ou un antagoniste à certains récepteurs, influençant les voies de signalisation et les réponses cellulaires. Les voies et les cibles exactes peuvent varier en fonction du contexte de son utilisation, comme en chimie médicinale ou en recherche biologique.
Applications De Recherche Scientifique
®-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets within cells. It may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Composés similaires
(S)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate : L'énantiomère du composé, qui peut présenter des activités et des propriétés biologiques différentes.
Dérivés de l'indole-3-carboxylate : Composés présentant des structures de base similaires mais des substituants différents, ce qui conduit à des variations dans leurs propriétés chimiques et biologiques.
Unicité
(R)-Méthyl 2,3,4,9-tétrahydro-1H-pyrido[3,4-b]indole-3-carboxylate est unique en raison de sa stéréochimie spécifique et de la présence du noyau pyridoindole
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
methyl (3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)11-6-9-8-4-2-3-5-10(8)15-12(9)7-14-11/h2-5,11,14-15H,6-7H2,1H3/t11-/m1/s1 |
Clé InChI |
QZGCHMZBGHVZFB-LLVKDONJSA-N |
SMILES isomérique |
COC(=O)[C@H]1CC2=C(CN1)NC3=CC=CC=C23 |
SMILES canonique |
COC(=O)C1CC2=C(CN1)NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Fluorophenyl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11874680.png)





![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one hydrochloride](/img/structure/B11874709.png)
![2-Methyl-5-oxo-5H-chromeno[3,4-C]pyridine-1-carbonitrile](/img/structure/B11874710.png)





